Methyl 2-amino-3,4,5-trimethoxybenzoate

Description

The exact mass of the compound Methyl 2-amino-3,4,5-trimethoxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 80816. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-3,4,5-trimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3,4,5-trimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,4,5-trimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVUQELOASQBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198408 | |

| Record name | Methyl 3,4,5-trimethoxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5035-82-5 | |

| Record name | Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5035-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,4,5-trimethoxyanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005035825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5035-82-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4,5-trimethoxyanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,4,5-trimethoxyanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-amino-3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and potential applications of Methyl 2-amino-3,4,5-trimethoxybenzoate. The information is curated for professionals in the fields of chemical research and drug development.

Core Properties and Structure

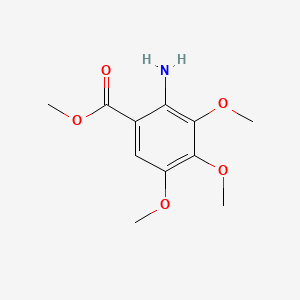

Methyl 2-amino-3,4,5-trimethoxybenzoate is an organic compound characterized by a benzene ring substituted with an amino group, a methyl ester group, and three methoxy groups.[1] Its chemical structure lends itself to a variety of chemical reactions and potential biological activities.

Chemical Structure

The structure of Methyl 2-amino-3,4,5-trimethoxybenzoate is depicted below.

Caption: Chemical Structure of Methyl 2-amino-3,4,5-trimethoxybenzoate

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-amino-3,4,5-trimethoxybenzoate is presented in the table below.

| Property | Value | Source |

| CAS Number | 5035-82-5 | [2][3] |

| Molecular Formula | C₁₁H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 241.24 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 44 - 45 °C | [4] |

| Boiling Point | 127 - 140 °C at 0.1 mmHg | [5] |

| Flash Point | 113 °C (closed cup) | [4] |

Potential Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Caption: Proposed Synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate

General Experimental Protocol for Nitration of an Aromatic Ester

This protocol is a generalized procedure and would require optimization for the specific substrate.

-

Dissolution: Dissolve the starting material, Methyl 3,4,5-trimethoxybenzoate, in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

-

Nitrating Mixture: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and concentrated sulfuric acid, dropwise to the stirred solution while maintaining the low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

General Experimental Protocol for the Reduction of a Nitroarene

This protocol provides a general method for the reduction of a nitro group to an amine and would need to be adapted and optimized.

-

Setup: In a round-bottom flask, combine the nitro-compound (Methyl 2-nitro-3,4,5-trimethoxybenzoate), a reducing agent such as tin (Sn) granules, and a suitable acid like concentrated hydrochloric acid (HCl).

-

Reaction: Heat the mixture under reflux with stirring. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and basify it with a strong base (e.g., NaOH) to precipitate the tin salts and liberate the free amine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography.

Biological and Chemical Activity

Methyl 2-amino-3,4,5-trimethoxybenzoate is a compound of interest due to its potential biological and chemical activities.

Biological Activity

The presence of the amino and methoxy groups on the benzene ring suggests potential biological activities. The compound has been noted for its antioxidant properties, with the ability to scavenge free radicals and protect cells from oxidative stress.[1] It may also interact with various enzymes and proteins, influencing biochemical pathways with potential therapeutic implications.[1]

Chemical Reactivity

The functional groups of Methyl 2-amino-3,4,5-trimethoxybenzoate allow for a range of chemical transformations:

-

Oxidation: The amino group can be oxidized.

-

Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.[1]

-

Substitution: The amino group can undergo nucleophilic substitution reactions with various electrophiles.[1]

Analytical Data

While a complete set of spectral data for Methyl 2-amino-3,4,5-trimethoxybenzoate was not found in a single source, data for its precursor, Methyl 2-nitro-3,4,5-trimethoxybenzoate, is available and can be used for comparative purposes during synthesis.[6] Commercial suppliers of Methyl 2-amino-3,4,5-trimethoxybenzoate may provide analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Safety and Handling

Detailed safety information for Methyl 2-amino-3,4,5-trimethoxybenzoate is not extensively documented in the searched results. However, based on the safety data for the related compound, Methyl 2-nitro-3,4,5-trimethoxybenzoate, it is advisable to handle this chemical with care.[7] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.[4]

References

- 1. Buy Methyl 2-amino-3,4,5-trimethoxybenzoate | 5035-82-5 [smolecule.com]

- 2. CAS 5035-82-5 | 4658-1-47 | MDL MFCD00008426 | Methyl 2-amino-3,4,5-trimethoxybenzoate | SynQuest Laboratories [synquestlabs.com]

- 3. 5035-82-5|Methyl 2-amino-3,4,5-trimethoxybenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-amino-3,4,5-trimethoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 5. Methyl 2-amino-3,4,5-trimethoxybenzoate5035-82-5,Purity95%_APIN-NP [molbase.com]

- 6. Methyl 2-nitro-3,4,5-trimethoxybenzoate(5081-42-5) 1H NMR [m.chemicalbook.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

Spectral Data and Experimental Protocols for Methyl 2-amino-3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for Methyl 2-amino-3,4,5-trimethoxybenzoate, a key chemical intermediate. Due to the limited availability of directly published complete spectral data for this specific molecule, this guide combines experimental data from its carboxylic acid precursor, 2-amino-3,4,5-trimethoxybenzoic acid, with predicted values based on structurally similar compounds. This approach offers a robust reference for the characterization of Methyl 2-amino-3,4,5-trimethoxybenzoate.

Chemical Structure and Properties

Chemical Name: Methyl 2-amino-3,4,5-trimethoxybenzoate Molecular Formula: C₁₁H₁₅NO₅ Molecular Weight: 241.24 g/mol CAS Number: Information not readily available

Synthesis Pathway

The primary route for the synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate involves a two-step process. The first step is the nitration of Methyl 3,4,5-trimethoxybenzoate to yield Methyl 2-nitro-3,4,5-trimethoxybenzoate. The subsequent step is the reduction of the nitro group to an amine. An alternative pathway is the direct esterification of 2-amino-3,4,5-trimethoxybenzoic acid.

Spectral Data

The following tables summarize the available and predicted spectral data for Methyl 2-amino-3,4,5-trimethoxybenzoate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 - 7.0 | s | 1H | Ar-H (H-6) |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

| 3.88 | s | 3H | -COOCH₃ |

| 3.85 | s | 3H | Ar-OCH₃ (C-4) |

| 3.82 | s | 3H | Ar-OCH₃ (C-5) |

| 3.79 | s | 3H | Ar-OCH₃ (C-3) |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (ester) |

| ~153 | Ar-C (C-4) |

| ~150 | Ar-C (C-5) |

| ~142 | Ar-C (C-3) |

| ~138 | Ar-C (C-2) |

| ~110 | Ar-C (C-1) |

| ~105 | Ar-C (C-6) |

| ~61 | Ar-OCH₃ (C-4) |

| ~56 | Ar-OCH₃ (C-3 or C-5) |

| ~56 | Ar-OCH₃ (C-5 or C-3) |

| ~52 | -COOCH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| 1620 - 1580 | Medium | N-H bend and C=C stretch (aromatic) |

| 1250 - 1000 | Strong | C-O stretch (ethers and ester) |

MS (Mass Spectrometry) Data

The mass spectrum for the related 2-amino-3,4,5-trimethoxybenzoic acid is available from the NIST WebBook, showing a molecular ion peak corresponding to its molecular weight.[1] For Methyl 2-amino-3,4,5-trimethoxybenzoate, the expected molecular ion peak and major fragmentation patterns are presented below.

| m/z | Relative Intensity | Assignment |

| 241 | High | [M]⁺ |

| 210 | High | [M - OCH₃]⁺ |

| 182 | Medium | [M - COOCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of Methyl 2-amino-3,4,5-trimethoxybenzoate.

Synthesis via Reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate

-

Dissolution: Dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate in a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the peaks for ¹H NMR.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system like GC-MS or LC-MS) using an appropriate ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Conceptual Signaling Pathway Involvement

As a substituted aniline derivative, Methyl 2-amino-3,4,5-trimethoxybenzoate could potentially interact with various biological signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase signaling pathway, which is a common target for drug development.

References

A Technical Guide to the Safety and Handling of Methyl 2-amino-3,4,5-trimethoxybenzoate

Introduction

Methyl 2-amino-3,4,5-trimethoxybenzoate is a substituted aminobenzoate ester, a class of compounds often utilized as intermediates and building blocks in organic synthesis. Its structural features, including the electron-donating amino and methoxy groups on the benzene ring, make it a valuable precursor in the development of more complex molecules, particularly within the pharmaceutical and materials science sectors.

This guide provides a comprehensive overview of the available safety, handling, and technical data for Methyl 2-amino-3,4,5-trimethoxybenzoate. It is intended for researchers, chemists, and drug development professionals who may handle this compound. It is important to note that, to the best of our knowledge, the chemical, physical, and toxicological properties of this specific compound have not been thoroughly investigated[1]. Therefore, all handling should be conducted with the caution appropriate for a novel chemical entity, adhering to strict laboratory safety protocols.

Chemical and Physical Properties

The fundamental physical and chemical properties of a substance are critical for its safe handling and use in experimental design. The known properties of Methyl 2-amino-3,4,5-trimethoxybenzoate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₅ | N/A |

| Molecular Weight | 241.24 g/mol | N/A |

| CAS Number | 5035-82-5 | [2] |

| Appearance | Solid | [2] |

| Melting Point | 44 - 45 °C | [2] |

| Boiling Point | 127 - 140 °C at 0.1 hPa | [2] |

| Flash Point | 113 °C (closed cup) | [2] |

| Water Solubility | No data available | [2] |

Safety and Hazard Information

Comprehensive toxicological data for this compound is limited. The available safety information suggests that while it is not classified as dangerous for transport, it presents hazards requiring careful handling.[1] It is classified as causing skin irritation and serious eye damage.[1]

| Hazard Class | GHS Classification | Precautionary Statements (Selected) | Source |

| Skin Corrosion/Irritation | Skin Irrit. 2 | P264, P280, P302+P352, P332+P313, P362 | [1] |

| Serious Eye Damage/Irritation | Eye Dam. 1 | P280, P305+P351+P338+P310 | [1] |

| Carcinogenicity | No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. | N/A | [1] |

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) can form.[2]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to minimize risk. This includes the use of appropriate personal protective equipment (PPE) and adherence to standard laboratory practices.

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedure. The following diagram illustrates a general workflow for PPE selection.

Caption: PPE selection workflow based on procedural risk assessment.

-

Handling: Always work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3] Avoid formation of dust and aerosols.[3][4] Wear suitable protective clothing, including gloves and eye protection.[3][5] Avoid contact with skin and eyes.[3] Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, and well-ventilated place.[6] Keep the container tightly closed and store locked up.[3] Stable under recommended storage conditions.[2] For long-term storage of solutions, it is recommended to store aliquots in tightly sealed vials at -20°C, which are generally usable for up to one month.[7]

Emergency and First Aid Procedures

In case of accidental exposure or release, immediate and appropriate action must be taken.

| Exposure Route | First Aid Measures | Source |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [1][6][8] |

| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [1][6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [6][8] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | [6][8] |

-

Accidental Release Measures: Ensure adequate ventilation and wear appropriate PPE.[6] Avoid dust formation.[6] Sweep up the solid material and shovel it into a suitable, closed container for disposal.[6] Do not let the product enter drains.[2]

-

Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4]

Representative Experimental Protocol: Synthesis

Caption: Representative two-step synthesis of the target compound.

This procedure is adapted from a similar nitration of a substituted benzoate.[9]

-

Reagents:

-

Methyl 3,4,5-trimethoxybenzoate (1.0 eq)

-

Acetic Acid (solvent)

-

Acetic Anhydride (solvent/co-reagent)

-

Nitric Acid (e.g., 66-70%) (1.0-1.2 eq)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate Solution (for washing)

-

Brine (for washing)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

-

-

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve Methyl 3,4,5-trimethoxybenzoate in a mixture of acetic acid and acetic anhydride.

-

Cool the mixture in an ice-water bath to 0-5 °C.

-

Add nitric acid dropwise to the stirred solution, ensuring the temperature remains below 5-10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, slowly pour the reaction mixture into a beaker of ice-water with constant stirring.

-

Extract the aqueous mixture with ethyl acetate multiple times.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 2-nitro-3,4,5-trimethoxybenzoate. This product may be purified by recrystallization or column chromatography if necessary.

-

This procedure is based on a typical reduction of an aromatic nitro group using iron powder.[9]

-

Reagents:

-

Methyl 2-nitro-3,4,5-trimethoxybenzoate (from Step 1) (1.0 eq)

-

Iron Powder (Fe) (~3.0 eq)

-

Acetic Acid (solvent)

-

Methanol (co-solvent)

-

Ethyl Acetate (for extraction)

-

Water

-

-

Methodology:

-

To a suspension of iron powder in acetic acid, heat the mixture to 50-60 °C under an inert atmosphere (e.g., N₂).

-

Add a solution of the nitro-compound (from Step 1) in methanol dropwise to the heated suspension.

-

Stir the reaction mixture at 50-60 °C for 30-60 minutes, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, cool the mixture and filter off the iron catalyst, washing the filter cake with methanol.

-

Combine the filtrate and washes and remove the volatiles under reduced pressure.

-

Pour the residue into water and extract with ethyl acetate.

-

Wash the combined organic layers, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.

-

Purify the crude Methyl 2-amino-3,4,5-trimethoxybenzoate by column chromatography or recrystallization to obtain the final product.

-

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Methyl 2-amino-3,4,5-trimethoxybenzoate - Safety Data Sheet [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

The Pivotal Role of Methyl 2-amino-3,4,5-trimethoxybenzoate in Advanced Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-3,4,5-trimethoxybenzoate is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a methyl ester, and three methoxy groups on a benzene ring, offers a rich platform for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides an in-depth analysis of the synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate, its key applications as a precursor to heterocyclic systems such as quinazolinones, and its relevance in the development of pharmacologically active agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic and mechanistic pathways are presented to facilitate its practical application in research and development.

Introduction

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of contemporary drug design and materials science. Methyl 2-amino-3,4,5-trimethoxybenzoate, a derivative of gallic acid, embodies this principle with its array of reactive sites. The electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic substitution reactions, while the nucleophilic amino group and the electrophilic ester functionality provide handles for a diverse range of chemical transformations.

This guide will explore the synthetic pathways to access this valuable intermediate and delve into its primary application as a precursor for the synthesis of quinazolinones, a class of heterocyclic compounds renowned for their broad spectrum of biological activities. Furthermore, the significance of the trimethoxybenzoyl moiety, as exemplified by its presence in the anxiolytic drug Trimetozine, will be discussed to highlight the pharmaceutical relevance of this structural motif.

Synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate

The synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate is typically achieved through a two-step sequence starting from the commercially available Methyl 3,4,5-trimethoxybenzoate. This process involves the regioselective nitration of the aromatic ring, followed by the reduction of the resulting nitro group to an amine.

Step 1: Nitration of Methyl 3,4,5-trimethoxybenzoate

The introduction of a nitro group at the C2 position of Methyl 3,4,5-trimethoxybenzoate is a critical step. The electron-donating nature of the three methoxy groups strongly activates the aromatic ring, necessitating carefully controlled reaction conditions to prevent over-nitration and ensure regioselectivity.

Experimental Protocol (Adapted from general nitration procedures for aromatic esters):

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of Methyl 3,4,5-trimethoxybenzoate in a suitable solvent (e.g., concentrated sulfuric acid or acetic anhydride) to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

The crude product, Methyl 2-nitro-3,4,5-trimethoxybenzoate, can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

| Reactant/Reagent | Molar Ratio | Notes |

| Methyl 3,4,5-trimethoxybenzoate | 1.0 | Starting material. |

| Nitric Acid (conc.) | 1.1 - 1.5 | Nitrating agent. |

| Sulfuric Acid (conc.) | Catalyst/Solvent | Promotes the formation of the nitronium ion. |

Step 2: Reduction of Methyl 2-nitro-3,4,5-trimethoxybenzoate

The reduction of the nitro group to an amine is a standard transformation that can be accomplished using various methods. Catalytic hydrogenation is a clean and efficient method, while metal-mediated reductions offer a cost-effective alternative.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve Methyl 2-nitro-3,4,5-trimethoxybenzoate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (typically 2-12 hours). Monitor the reaction by TLC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude Methyl 2-amino-3,4,5-trimethoxybenzoate.

-

The product can be purified by recrystallization or column chromatography if necessary.

| Method | Reagents | Typical Yield | Purity |

| Catalytic Hydrogenation | H₂ (1-4 atm), 10% Pd/C (5-10 mol%) | >90% | High |

| Transfer Hydrogenation | Ammonium formate or Formic acid, 10% Pd/C | 85-95% | High |

| Metal-mediated Reduction | Fe powder, HCl or Acetic Acid | 70-85% | Good |

Applications in the Synthesis of Heterocycles: Quinazolinones

Methyl 2-amino-3,4,5-trimethoxybenzoate is an excellent precursor for the synthesis of substituted quinazolinones. The amino and ester functionalities are poised for cyclization reactions with various C1 and N1 building blocks. A common approach involves the reaction with formamidine or its equivalents to construct the pyrimidine ring of the quinazolinone core.

Experimental Protocol (General procedure for quinazolinone synthesis):

-

A mixture of Methyl 2-amino-3,4,5-trimethoxybenzoate and formamidine acetate (or another suitable cyclizing agent) in a high-boiling solvent (e.g., ethanol, n-butanol, or dimethylformamide) is heated to reflux.

-

The reaction is monitored by TLC until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and dried to afford the desired quinazolinone.

| Reactant/Reagent | Molar Ratio | Role |

| Methyl 2-amino-3,4,5-trimethoxybenzoate | 1.0 | Anthranilate precursor. |

| Formamidine Acetate | 1.1 - 1.5 | Source of C2 and N3 atoms of the quinazolinone ring. |

| Ethanol | - | Solvent. |

Role in Drug Development: The Trimetozine Archetype

The 3,4,5-trimethoxybenzoyl moiety is a recognized pharmacophore found in several clinically used drugs. A prominent example is Trimetozine, an anxiolytic and sedative agent.[1] Although the direct precursor to Trimetozine is 3,4,5-trimethoxybenzoyl chloride, its synthesis originates from 3,4,5-trimethoxybenzoic acid, a close derivative of the title compound. The study of Trimetozine provides valuable insights into the potential biological activities of compounds derived from Methyl 2-amino-3,4,5-trimethoxybenzoate.

The precise mechanism of action of Trimetozine is not fully elucidated, but it is believed to exert its effects by modulating neurotransmitter systems in the central nervous system, including serotonin, dopamine, and norepinephrine.[2][3] This modulation is thought to be the basis for its anxiolytic and sedative properties.

Conclusion

Methyl 2-amino-3,4,5-trimethoxybenzoate is a strategically important intermediate in organic synthesis, offering a gateway to a wide array of complex molecules with significant biological potential. Its synthesis, while requiring careful control, is achievable through well-established chemical transformations. The primary utility of this compound lies in its role as a precursor to heterocyclic systems, most notably quinazolinones, which are of profound interest in medicinal chemistry. The structural relationship to the pharmacophore of drugs like Trimetozine further underscores the importance of the trimethoxybenzoyl scaffold in the development of new therapeutic agents. This technical guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to effectively utilize Methyl 2-amino-3,4,5-trimethoxybenzoate in their synthetic endeavors.

References

The Versatile Building Block: A Technical Guide to Methyl 2-amino-3,4,5-trimethoxybenzoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3,4,5-trimethoxybenzoate, a highly functionalized anthranilate derivative, has emerged as a valuable and versatile starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern, featuring a reactive amino group, a methyl ester, and three methoxy groups on the benzene ring, provides a rich platform for the construction of complex molecular architectures with significant potential in medicinal chemistry. This in-depth technical guide explores the utility of this building block in the synthesis of key heterocyclic systems, including quinazolines and benzodiazepines, and delves into the biological activities and associated signaling pathways of the resulting molecules.

Synthesis of Substituted Quinazolinones: A Gateway to Anticancer Agents

The quinazolinone scaffold is a prominent feature in numerous biologically active compounds, particularly in the realm of oncology. The trimethoxy-substituted quinazolinone core, derived from methyl 2-amino-3,4,5-trimethoxybenzoate, has been a focus of interest due to the prevalence of the 3,4,5-trimethoxyphenyl moiety in potent tubulin polymerization inhibitors.

A key synthetic strategy for the construction of 6,7,8-trimethoxyquinazolinones involves the Niementowski reaction, a classical method for quinazolinone synthesis. This reaction typically involves the condensation of an anthranilic acid or its ester with an amide.

Experimental Protocol: Microwave-Assisted Synthesis of 6,7,8-Trimethoxy-4-oxo-3,4-dihydroquinazolines

This protocol describes a microwave-assisted approach for the synthesis of N-substituted 6,7,8-trimethoxyquinazolinones, a method known for its efficiency and reduced reaction times compared to conventional heating.[1][2][3][4][5]

Step 1: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline

The synthesis begins with the cyclization of methyl 2-amino-3,4,5-trimethoxybenzoate to form the corresponding quinazolinone, followed by chlorination.

-

Reaction: Methyl 2-amino-3,4,5-trimethoxybenzoate is reacted with formamide under microwave irradiation to yield 6,7,8-trimethoxyquinazolin-4(3H)-one.

-

Chlorination: The resulting quinazolinone is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4-chloro-6,7,8-trimethoxyquinazoline.

Step 2: N-Substitution of 4-Chloro-6,7,8-trimethoxyquinazoline

The 4-chloroquinazoline intermediate serves as a versatile precursor for the introduction of various substituents at the 4-position via nucleophilic aromatic substitution.

-

Reaction: A mixture of 4-chloro-6,7,8-trimethoxyquinazoline and a desired primary amine (aryl or alkyl) is subjected to microwave irradiation in a suitable solvent like isopropanol.

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

| Reactant 1 | Reactant 2 | Solvent | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-Chloro-6,7,8-trimethoxyquinazoline | Aniline | Isopropanol | 150-300 | 120-150 | 10-20 | 85-95 | [1] |

| 4-Chloro-6,7,8-trimethoxyquinazoline | Substituted Aniline | Isopropanol | 150-300 | 120-150 | 10-20 | 80-92 | [1] |

| 4-Chloro-6,7,8-trimethoxyquinazoline | Benzylamine | Isopropanol | 150-300 | 120-150 | 15-25 | 88-96 | [1] |

Table 1: Quantitative Data for Microwave-Assisted Synthesis of N-Substituted 6,7,8-Trimethoxy-4-aminoquinazolines.

Synthesis of Trimethoxy-Substituted Benzodiazepines: Accessing CNS-Active Scaffolds

Benzodiazepines are a well-established class of psychoactive compounds with a wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative effects. The synthesis of benzodiazepine derivatives from methyl 2-amino-3,4,5-trimethoxybenzoate offers a pathway to novel compounds with potentially unique pharmacological profiles.

A common synthetic route to 1,4-benzodiazepines involves the reaction of a 2-aminobenzophenone derivative with an α-amino acid or its ester.

Experimental Protocol: Synthesis of 7,8,9-Trimethoxy-1,4-benzodiazepin-5-ones

This protocol outlines a potential multi-step synthesis of trimethoxy-substituted 1,4-benzodiazepines.

Step 1: Synthesis of 2-Amino-3,4,5-trimethoxybenzophenone

-

Reaction: Methyl 2-amino-3,4,5-trimethoxybenzoate can be converted to the corresponding benzophenone via a Friedel-Crafts acylation reaction with a suitable aromatic compound in the presence of a Lewis acid catalyst.

Step 2: Reaction with an α-Amino Acid Ester

-

Reaction: The resulting 2-amino-3,4,5-trimethoxybenzophenone is then reacted with an α-amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride) in the presence of a base such as pyridine.

-

Cyclization: The intermediate Schiff base undergoes spontaneous cyclization upon heating to form the 1,4-benzodiazepin-5-one ring system.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-3,4,5-trimethoxybenzophenone | Glycine Methyl Ester Hydrochloride | Pyridine | Pyridine | 100-120 | 4-8 | 60-75 |

| 2-Amino-3,4,5-trimethoxybenzophenone | Alanine Methyl Ester Hydrochloride | Pyridine | Pyridine | 100-120 | 4-8 | 55-70 |

Table 2: Predicted Quantitative Data for the Synthesis of 7,8,9-Trimethoxy-1,4-benzodiazepin-5-ones. (Note: These are predicted values based on similar reactions and require experimental validation).

Biological Activities and Signaling Pathways

Heterocyclic compounds derived from methyl 2-amino-3,4,5-trimethoxybenzoate are of significant interest due to their potential to interact with key biological targets.

Anticancer Activity of Trimethoxy-Substituted Quinazolines

The 3,4,5-trimethoxyphenyl motif is a well-known pharmacophore that confers potent antitubulin activity to a variety of compounds.[6][7][8][9] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7][8]

Furthermore, many quinazoline derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][11][12][13] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Mechanism of Action of Benzodiazepines

Benzodiazepines exert their effects on the central nervous system by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the brain. Benzodiazepines bind to a specific site on the GABA-A receptor, allosterically increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.

Caption: Benzodiazepine Mechanism of Action.

Conclusion

Methyl 2-amino-3,4,5-trimethoxybenzoate stands as a highly promising and adaptable building block for the synthesis of a wide range of heterocyclic compounds. Its utility in constructing privileged scaffolds such as quinazolinones and benzodiazepines, coupled with the significant biological activities associated with the resulting trimethoxy-substituted derivatives, underscores its importance in modern drug discovery and development. Further exploration of the synthetic potential of this versatile starting material is warranted to unlock new avenues for the creation of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]

- 12. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Potential Biological Activity of Methyl 2-amino-3,4,5-trimethoxybenzoate and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct experimental data on the biological activity of Methyl 2-amino-3,4,5-trimethoxybenzoate is limited in publicly available literature, its structural features suggest potential therapeutic applications based on the activities of closely related compounds. This technical guide consolidates the existing research on two key classes of structurally similar molecules: antipsychotic agents related to Methyl 2-amino-3-methoxybenzoate (MAM) and anticancer agents bearing the 3,4,5-trimethoxybenzoyl moiety, which have shown potent antitubulin and antiproliferative effects. This document aims to provide a comprehensive overview of these potential activities, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to guide future research and drug development efforts.

Section 1: Potential Antipsychotic Activity

The structural analog, Methyl 2-amino-3-methoxybenzoate (MAM), a natural protoalkaloid, has demonstrated promising atypical antipsychotic properties.[1] This suggests that Methyl 2-amino-3,4,5-trimethoxybenzoate could exhibit similar activities.

Mechanism of Action

MAM has been shown to possess antidopaminergic activity, a hallmark of antipsychotic drugs.[1] It effectively reduces behaviors induced by dopamine agonists in animal models.[1] Specifically, MAM antagonizes gnawing stereotypy and climbing behaviors induced by apomorphine, a D2/D1 receptor agonist.[1] Furthermore, it has been observed to rescue prepulse inhibition deficits induced by phencyclidine (PCP) and 2,5-Dimethoxy-4-iodoamphetamine (DOI), which are models for positive symptoms of schizophrenia.[1]

Quantitative Data

The following table summarizes the effects of MAM in preclinical models of schizophrenia.

| Model | Agent | Dose of MAM (mg/kg) | Effect | Reference |

| Apomorphine-induced climbing in mice | Apomorphine | 3, 10, 30 | Reduction in climbing behavior | [1] |

| Apomorphine-induced stereotypy in rats | Apomorphine | 3, 10, 30 | Reduction in gnawing stereotypy | [1] |

| PCP-induced prepulse inhibition deficit in rats | Phencyclidine (PCP) | 3, 10, 30 | Rescue of prepulse inhibition deficit | [1] |

| DOI-induced prepulse inhibition deficit in rats | 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 3, 10, 30 | Rescue of prepulse inhibition deficit | [1] |

Experimental Protocols

-

Animals: Male mice are used for this test.

-

Procedure: Mice are administered an appropriate dose of the dopamine agonist apomorphine, which induces a characteristic climbing behavior on the walls of a cage.

-

Treatment: The test compound (MAM) or a vehicle control is administered prior to the apomorphine challenge. A standard atypical antipsychotic like Olanzapine can be used as a positive control.

-

Observation: The duration and frequency of climbing behavior are observed and scored for a defined period (e.g., 20-30 minutes).

-

Analysis: The ability of the test compound to antagonize the apomorphine-induced climbing is evaluated by comparing the scores of the treated groups to the control group.

-

Animals: Male Wistar rats are commonly used.

-

Procedure: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus (pulse). Deficits in PPI are observed in schizophrenic patients.

-

Induction of Deficit: A PPI deficit is induced by administering agents like PCP (an NMDA receptor antagonist) or DOI (a 5-HT2A/2C receptor agonist).

-

Treatment: The test compound (MAM), a vehicle, or a known antipsychotic (e.g., Clozapine) is administered before the PPI-disrupting agent.

-

Measurement: The startle response is measured in a specialized apparatus that delivers the prepulse and pulse stimuli and records the motor response of the animal.

-

Analysis: The percentage of PPI is calculated and compared between treatment groups to determine if the test compound can rescue the induced deficit.

Logical Workflow for Antipsychotic Evaluation

Caption: Workflow for the preclinical evaluation of a potential antipsychotic agent.

Section 2: Potential Anticancer Activity (Antitubulin)

Numerous compounds containing the 3′,4′,5′-trimethoxybenzoyl moiety have demonstrated potent antiproliferative and antitubulin activities.[2][3][4][5][6][7][8] This suggests that Methyl 2-amino-3,4,5-trimethoxybenzoate could also function as a microtubule-destabilizing agent.

Mechanism of Action

These compounds typically act by inhibiting the polymerization of tubulin, a key component of microtubules.[2][3][4][5][6][7][8] Microtubules are essential for various cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport. By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death) in cancer cells.[2][9] Many of these compounds have been shown to bind to the colchicine site on tubulin.[3]

Quantitative Data

The following table summarizes the in vitro antiproliferative activity (IC50 values) of several 2-(3′,4′,5′-trimethoxybenzoyl) derivatives against various human cancer cell lines.

| Compound Class | Specific Compound Example | Cell Line | IC50 (nM) | Reference |

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophenes | 3-methyl-4-methoxy derivative (4g) | L1210 | 19 | [2] |

| FM3A | 23 | [2] | ||

| Molt/4 | 18 | [2] | ||

| CEM | 19 | [2] | ||

| HeLa | 16 | [2] | ||

| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various cancer cell lines | Nanomolar range | [3] |

| 1-(3′,4′,5′-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles | p-Me phenyl derivative (3c) | Various cancer cell lines | 6 - 23 | [5] |

| m,p-diMe phenyl derivative (3e) | Various cancer cell lines | Comparable to CA-4 | [7] | |

| p-Et phenyl derivative (3f) | Various cancer cell lines | Comparable to CA-4 | [7] | |

| 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazols | (Z)-9a | Various human cancer cell lines | Micromolar to sub-micromolar range | [4] |

Experimental Protocols

-

Reagents: Purified tubulin protein, GTP solution, polymerization buffer, and a fluorescent reporter or a spectrophotometer to measure turbidity.

-

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer with GTP.

-

Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.

-

Initiate polymerization by incubating the mixture at 37°C.

-

Monitor the increase in fluorescence or turbidity (at 340 nm) over time using a microplate reader.

-

-

Analysis: The rate and extent of tubulin polymerization are determined from the resulting curves. The IC50 value for polymerization inhibition can be calculated.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in multi-well plates and allow them to adhere.

-

Treatment: Treat the cells with the test compound at various concentrations for a specified period (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Analysis: The data is used to generate a histogram of cell count versus DNA content. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of an antimitotic agent.

Signaling Pathway and Experimental Workflow

Caption: Signaling pathway for antitubulin agents leading to apoptosis.

Caption: Experimental workflow for evaluating the anticancer potential of an antitubulin agent.

Based on the robust evidence from structurally similar compounds, Methyl 2-amino-3,4,5-trimethoxybenzoate holds significant potential for biological activity in two primary areas: as an atypical antipsychotic and as an anticancer agent with antitubulin properties. The provided data, experimental protocols, and workflow diagrams offer a solid foundation for initiating preclinical investigations into this compound. Further research, including synthesis and rigorous biological evaluation as outlined in this guide, is warranted to fully elucidate its therapeutic potential.

References

- 1. The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antiproliferative activity of 2-aryl-4-(3,4,5-trimethoxybenzoyl)-1,2,3-triazol derivatives as microtubule-destabilizing agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Antimitotic and Antivascular Activity of 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, antimitotic and antivascular activity of 1-(3',4',5'-trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Aryl/Heteroaryl-5-amino-1-(3',4',5'-trimethoxybenzoyl)-1,2,4-triazoles as antimicrotubule agents. Design, synthesis, antiproliferative activity and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl 2-amino-3,4,5-trimethoxybenzoate in Drug Discovery: A Technical Guide

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile starting materials are paramount to the efficient synthesis of novel therapeutic agents. Methyl 2-amino-3,4,5-trimethoxybenzoate, a highly functionalized aromatic compound, has emerged as a key building block in the development of a diverse array of bioactive molecules. Its unique substitution pattern, featuring an amine, a methyl ester, and three methoxy groups, provides a rich scaffold for chemical modification, enabling the synthesis of complex molecular architectures with significant pharmacological potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and biological evaluation of compounds derived from this pivotal starting material.

Chemical Properties and Synthesis

Methyl 2-amino-3,4,5-trimethoxybenzoate is a stable, crystalline solid. The presence of the electron-donating amino and methoxy groups activates the aromatic ring, while the methyl ester provides a handle for various chemical transformations.

A plausible and efficient synthetic route to Methyl 2-amino-3,4,5-trimethoxybenzoate commences with the readily available starting material, 3,4,5-trimethoxybenzoic acid. The synthesis involves a two-step process: nitration followed by reduction.

Table 1: Physicochemical Properties of Methyl 2-amino-3,4,5-trimethoxybenzoate

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO₅ |

| Molecular Weight | 241.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 88-92 °C |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

Experimental Protocol: Synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate

Step 1: Synthesis of Methyl 3,4,5-trimethoxybenzoate

This initial step involves the esterification of 3,4,5-trimethoxybenzoic acid.

-

Materials: 3,4,5-trimethoxybenzoic acid, Methanol (MeOH), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

To a solution of 3,4,5-trimethoxybenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

Upon completion (monitored by TLC), the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to yield Methyl 3,4,5-trimethoxybenzoate as a white solid.

-

Step 2: Synthesis of Methyl 2-nitro-3,4,5-trimethoxybenzoate

This step introduces a nitro group onto the aromatic ring via electrophilic aromatic substitution.

-

Materials: Methyl 3,4,5-trimethoxybenzoate, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

-

Procedure:

-

To a cooled (0 °C) solution of Methyl 3,4,5-trimethoxybenzoate (1 equivalent) in concentrated sulfuric acid (5 volumes), a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 volumes) is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at 0-5 °C for 2-3 hours.

-

The reaction is then quenched by pouring it onto crushed ice.

-

The precipitated product is filtered, washed with cold water until neutral, and dried to afford Methyl 2-nitro-3,4,5-trimethoxybenzoate.

-

Step 3: Synthesis of Methyl 2-amino-3,4,5-trimethoxybenzoate

The final step involves the reduction of the nitro group to an amine.

-

Materials: Methyl 2-nitro-3,4,5-trimethoxybenzoate, Iron powder (Fe), Acetic Acid (AcOH).

-

Procedure:

-

A suspension of Methyl 2-nitro-3,4,5-trimethoxybenzoate (1 equivalent) and iron powder (5 equivalents) in acetic acid (10 volumes) is heated to 80-90 °C.

-

The reaction is stirred vigorously for 2-4 hours until the starting material is consumed (monitored by TLC).

-

The hot reaction mixture is filtered through a pad of celite, and the celite is washed with hot ethyl acetate.

-

The combined filtrates are concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography or recrystallization to yield pure Methyl 2-amino-3,4,5-trimethoxybenzoate.

-

Applications in Drug Discovery

The 3,4,5-trimethoxyphenyl moiety, readily accessible from Methyl 2-amino-3,4,5-trimethoxybenzoate, is a privileged scaffold found in numerous biologically active compounds. A prominent area of application is in the development of anticancer agents, particularly those targeting microtubule dynamics.

Tubulin Polymerization Inhibitors

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them an attractive target for cancer chemotherapy. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in many potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin. This binding disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

A notable class of compounds derived from this scaffold are the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophenes. These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 2: Antiproliferative Activity of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene Derivatives

| Compound | Substitution | Cancer Cell Line | IC₅₀ (nM) |

| 4g | 3-methyl-4-methoxy | K562 | 16-23 |

| 4g | 3-methyl-4-methoxy | A549 | 18 |

| 4g | 3-methyl-4-methoxy | MCF7 | 20 |

| 4h | 3-methyl-6-methoxy | K562 | 25-35 |

| 4i | 3-methyl-7-methoxy | K562 | 30-40 |

Data sourced from studies on substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anticancer agents derived from Methyl 2-amino-3,4,5-trimethoxybenzoate involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

The biological evaluation of these compounds typically follows a standardized workflow to assess their anticancer potential.

Detailed Experimental Protocols for Biological Assays

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: Cancer cell lines, 96-well plates, culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilization solution (e.g., DMSO or a detergent-based solution).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

2. Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Materials: Purified tubulin, GTP solution, polymerization buffer, test compound, temperature-controlled spectrophotometer.

-

Procedure:

-

On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate and immediately place it in a spectrophotometer set to 37 °C.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

-

3. Cell Cycle Analysis by Flow Cytometry

This technique analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials: Cancer cell lines, culture dishes, test compound, phosphate-buffered saline (PBS), ethanol (70%, ice-cold), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.

-

Procedure:

-

Treat cells with the test compound for a specific time period.

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20 °C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion

Methyl 2-amino-3,4,5-trimethoxybenzoate stands as a testament to the power of a well-chosen starting material in accelerating drug discovery efforts. Its versatile chemical nature has enabled the synthesis of a multitude of bioactive compounds, with a particularly significant impact on the development of novel anticancer agents targeting tubulin polymerization. The detailed synthetic protocols and biological evaluation methods provided in this guide offer a solid foundation for researchers to explore the full potential of this valuable scaffold in the ongoing quest for new and improved therapeutics. The continued investigation of derivatives from this starting material holds great promise for the discovery of next-generation drugs to combat a range of diseases.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-amino-3,4,5-trimethoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6,7,8-trimethoxy-substituted quinazolinones, valuable scaffolds in medicinal chemistry, starting from Methyl 2-amino-3,4,5-trimethoxybenzoate. The methodologies presented are based on established synthetic strategies, including the Niementowski reaction and microwave-assisted synthesis, adapted for this specific starting material.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern on the quinazolinone ring system plays a crucial role in modulating their biological activity. This document details the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one and its subsequent functionalization, providing researchers with protocols to access these important compounds for further investigation in drug discovery and development.

Synthetic Strategies

Two primary methods for the initial synthesis of the quinazolinone core are presented: a classical thermal approach and a modern microwave-assisted method. Following the formation of the core, a protocol for the synthesis of a key intermediate, 4-chloro-6,7,8-trimethoxyquinazoline, is provided, which allows for further derivatization at the 4-position.

Method 1: Conventional Synthesis via Niementowski Reaction

The Niementowski reaction is a classical and widely used method for the synthesis of 4(3H)-quinazolinones from anthranilic acid derivatives and amides.[1][2][3] This protocol adapts the method for the cyclization of Methyl 2-amino-3,4,5-trimethoxybenzoate with formamide.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of Methyl 2-amino-3,4,5-trimethoxybenzoate (10 mmol, 2.41 g) and formamide (50 mmol, 2.0 mL) is prepared.

-

The reaction mixture is heated to 150-160 °C in an oil bath and maintained at this temperature for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

-

Upon completion, the reaction mixture is cooled to room temperature, and then poured into ice-cold water (100 mL) with stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to afford the crude 6,7,8-trimethoxyquinazolin-4(3H)-one.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Method 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, increase yields, and often lead to cleaner reactions.[2][4][5] This protocol outlines a rapid synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Experimental Protocol:

-

In a microwave-safe reaction vessel, Methyl 2-amino-3,4,5-trimethoxybenzoate (5 mmol, 1.21 g) is mixed with formamide (25 mmol, 1.0 mL).

-

The vessel is sealed and placed in a microwave reactor.

-

The reaction mixture is subjected to microwave irradiation at a set temperature of 180 °C for 15-20 minutes.

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The work-up procedure is similar to the conventional method: the reaction mixture is poured into ice-cold water, and the precipitated product is collected by filtration, washed, and dried.

-

Purification is achieved through recrystallization from ethanol.

Data Presentation: Comparison of Synthetic Methods

| Method | Reagents | Temperature (°C) | Time | Typical Yield (%) | Notes |

| Conventional (Niementowski) | Methyl 2-amino-3,4,5-trimethoxybenzoate, Formamide | 150-160 | 4-6 hours | 70-80 | Standard laboratory setup, longer reaction time. |

| Microwave-Assisted | Methyl 2-amino-3,4,5-trimethoxybenzoate, Formamide | 180 | 15-20 min | 85-95 | Requires a dedicated microwave reactor, significant rate enhancement. |

Further Functionalization: Synthesis of 4-Chloro-6,7,8-trimethoxyquinazoline

The synthesized 6,7,8-trimethoxyquinazolin-4(3H)-one can be converted to the more reactive 4-chloro derivative, a key intermediate for the introduction of various nucleophiles at the 4-position to generate a library of N-substituted quinazolinones.[6][7]

Experimental Protocol:

-

To a suspension of 6,7,8-trimethoxyquinazolin-4(3H)-one (5 mmol, 1.25 g) in anhydrous toluene (20 mL), phosphorus oxychloride (POCl₃) (15 mmol, 1.4 mL) is added dropwise at room temperature.

-

A catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops) is added to the mixture.

-

The reaction mixture is heated to reflux (approximately 110 °C) and maintained for 3-4 hours, with monitoring by TLC.

-

After completion, the excess phosphorus oxychloride and toluene are removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.

-

The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

-

The precipitated solid is collected by filtration, washed with water, and dried to yield 4-chloro-6,7,8-trimethoxyquinazoline.

-

The product can be used in the next step without further purification or can be recrystallized from a suitable solvent like acetonitrile.

Visualization of Experimental Workflows

Diagram 1: Overall Synthetic Pathway

Caption: Synthetic route to N-substituted 6,7,8-trimethoxyquinazolinones.

Diagram 2: Conventional Synthesis Workflow

Caption: Workflow for the conventional synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

Diagram 3: Microwave-Assisted Synthesis Workflow

Caption: Workflow for the microwave-assisted synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 5. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application of Methyl 2-amino-3,4,5-trimethoxybenzoate in Niementowski Quinazolinone Synthesis

Introduction

The Niementowski quinazolinone synthesis is a classical and versatile method for the preparation of quinazolin-4(3H)-one derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. This application note details the use of Methyl 2-amino-3,4,5-trimethoxybenzoate as a key starting material in this synthesis to produce 6,7,8-trimethoxyquinazolin-4(3H)-one, a scaffold with potential pharmacological activities. The trimethoxy substitution pattern on the benzene ring of the quinazolinone core can significantly influence its biological properties, making this a valuable building block for the synthesis of novel therapeutic agents.

Key Reaction and Product

The core reaction involves the condensation of Methyl 2-amino-3,4,5-trimethoxybenzoate with an amide, typically formamide, under thermal or microwave-assisted conditions. This reaction proceeds via an initial acylation of the amino group, followed by intramolecular cyclization and elimination of methanol to afford the corresponding 6,7,8-trimethoxyquinazolin-4(3H)-one.

Reaction Scheme:

Experimental Protocols

Two primary methods for conducting the Niementowski synthesis using Methyl 2-amino-3,4,5-trimethoxybenzoate are presented: conventional heating and microwave-assisted synthesis. The choice of method can significantly impact reaction time and yield.

Protocol 1: Conventional Heating Method

This protocol outlines the traditional approach to the Niementowski synthesis, which involves heating the reactants at elevated temperatures for an extended period.

Materials:

-

Methyl 2-amino-3,4,5-trimethoxybenzoate

-

Formamide

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

-

Standard laboratory glassware

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, combine Methyl 2-amino-3,4,5-trimethoxybenzoate and an excess of formamide (typically 4-5 molar equivalents).

-

Heat the mixture under reflux using a heating mantle or oil bath at a temperature of 150-160 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted formamide.

-

Dry the crude product.

-

Purify the crude 6,7,8-trimethoxyquinazolin-4(3H)-one by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Niementowski reaction, leading to shorter reaction times and often improved yields.

Materials:

-

Methyl 2-amino-3,4,5-trimethoxybenzoate

-

Formamide

-

Microwave reactor

-

Microwave-safe reaction vessel with a magnetic stirrer

-

Standard laboratory glassware

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a microwave-safe reaction vessel, add Methyl 2-amino-3,4,5-trimethoxybenzoate and an excess of formamide (typically 4-5 molar equivalents).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 150 W) and temperature (e.g., 150 °C) for a period of 10-20 minutes. The optimal time and power should be determined by monitoring the reaction progress via TLC.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product.

-

Purify the 6,7,8-trimethoxyquinazolin-4(3H)-one by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one from Methyl 2-amino-3,4,5-trimethoxybenzoate using both conventional and microwave-assisted methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |